1-(4-methylbenzyl)-N-(3-pyridinylmethyl)-4-piperidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-methylbenzyl)-N-(3-pyridinylmethyl)-4-piperidinecarboxamide, commonly known as MP-10, is a synthetic compound that belongs to the class of piperidinecarboxamide derivatives. It is a potent and selective agonist of the μ-opioid receptor, which is a G protein-coupled receptor that is primarily responsible for mediating the analgesic effects of opioids. MP-10 has been of great interest to the scientific community due to its potential therapeutic applications in the treatment of pain and addiction.
Wirkmechanismus
The mechanism of action of MP-10 involves its binding to the μ-opioid receptor, which is located on the surface of neurons in the brain and spinal cord. This binding activates the receptor, leading to the inhibition of neurotransmitter release and the modulation of neuronal excitability. The net effect of this process is the reduction of pain perception and the production of a sense of euphoria.
Biochemical and Physiological Effects:
MP-10 produces a range of biochemical and physiological effects that are similar to those of traditional opioids. These effects include analgesia, sedation, respiratory depression, and constipation. However, MP-10 has been found to produce these effects at much lower doses than traditional opioids, making it a potentially safer and more effective alternative.
Vorteile Und Einschränkungen Für Laborexperimente
MP-10 has several advantages for use in lab experiments. It is a highly potent and selective agonist of the μ-opioid receptor, making it an ideal tool for studying the mechanisms of opioid receptor activation and signaling. Additionally, its low toxicity and lack of adverse side effects make it a safer alternative to traditional opioids for use in animal models. However, one limitation of MP-10 is its high cost, which may limit its use in some research settings.
Zukünftige Richtungen
There are several potential future directions for research on MP-10. One area of interest is the development of novel analgesics and addiction treatments based on the structure of MP-10. Another potential direction is the study of the molecular mechanisms underlying the selectivity and potency of MP-10 for the μ-opioid receptor. Additionally, there is a need for further research on the long-term safety and efficacy of MP-10 in animal models and human clinical trials.
Synthesemethoden
The synthesis of MP-10 involves a multi-step process that begins with the reaction of 4-methylbenzyl chloride and 3-pyridinemethanol to form 1-(4-methylbenzyl)-3-pyridinemethanol. This intermediate is then converted to 1-(4-methylbenzyl)-3-pyridinemethanamine by reacting it with hydrogen chloride. The final step involves the reaction of 1-(4-methylbenzyl)-3-pyridinemethanamine with 4-piperidone hydrochloride to form MP-10.
Wissenschaftliche Forschungsanwendungen
MP-10 has been extensively studied for its potential therapeutic applications in the treatment of pain and addiction. It has been shown to be a highly potent and selective agonist of the μ-opioid receptor, which is the primary target for most clinically used opioids. MP-10 has been found to produce strong analgesic effects in animal models of acute and chronic pain, without producing the adverse side effects associated with traditional opioids such as respiratory depression and constipation.
Eigenschaften
IUPAC Name |
1-[(4-methylphenyl)methyl]-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O/c1-16-4-6-17(7-5-16)15-23-11-8-19(9-12-23)20(24)22-14-18-3-2-10-21-13-18/h2-7,10,13,19H,8-9,11-12,14-15H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXWKMKOVVKGWBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCC(CC2)C(=O)NCC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-methylbenzyl)-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.